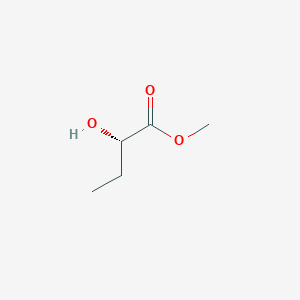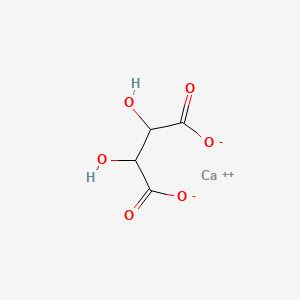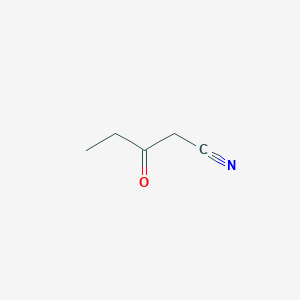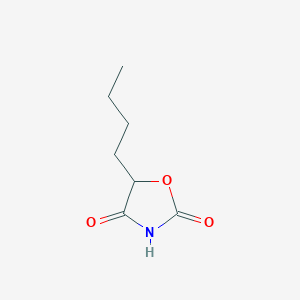
Chlorohydrotris(triphenylphosphine)ruthenium
Übersicht
Beschreibung
Chlorohydrotris(triphenylphosphine)ruthenium is a coordination compound with the formula C54H46ClP3Ru and a molecular weight of 924.39 . It is commonly used as a catalyst in organic synthesis reactions .
Synthesis Analysis
The synthesis of Chlorohydrotris(triphenylphosphine)ruthenium involves the reaction of ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine . The product of this reaction is RuCl2(PPh3)3, which can bind a fourth phosphine in the presence of excess triphenylphosphine to give black RuCl2(PPh3)4 .Molecular Structure Analysis
The coordination sphere of Chlorohydrotris(triphenylphosphine)ruthenium can be viewed as either five-coordinate or octahedral . One coordination site is occupied by one of the hydrogen atoms of a phenyl group . The low symmetry of the compound is reflected by the differing lengths of the Ru-P bonds .Chemical Reactions Analysis
Chlorohydrotris(triphenylphosphine)ruthenium is involved in various organic synthesis reactions such as hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .Physical And Chemical Properties Analysis
Chlorohydrotris(triphenylphosphine)ruthenium has a molecular weight of 924.39 . It decomposes at 130℃ .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Photochemistry and Photocatalysis .
Summary of the Application
The cyclometalated terpyridine complexes of ruthenium, including Chlorohydrotris(triphenylphosphine)ruthenium, have been studied for their photocatalytic activity and cytotoxic effects .
Methods of Application
The complexes are synthesized from the acetate derivatives and tpy in methanol by elimination of AcOH . They are then used to catalyze the transfer hydrogenation of acetophenone in 2-propanol with NaO i Pr under light irradiation at 30 °C .
Results or Outcomes
The complexes showed cytotoxic activity against the anaplastic thyroid cancer 8505C and SW1736 cell lines, with the cationic complex displaying an ED 50 of 0.31 µ M, four times lower compared to the enantiomer .
2. Organic Synthesis and Organometallic Reactions
Specific Scientific Field
This application is in the field of Organic Synthesis and Organometallic Reactions .
Summary of the Application
Polymer-supported triphenylphosphine, a component of Chlorohydrotris(triphenylphosphine)ruthenium, has diverse applications in organic synthesis .
Methods of Application
One notable method is the Mitsunobu reaction, where polymer-supported triphenylphosphine can replace triphenylphosphine to form stereochemically inverted secondary alcohols .
Results or Outcomes
The procedure addresses the most significant drawback associated with the Mitsunobu reaction, which includes removal of excess triphenylphosphine and its oxide by-product .
1. Photocatalysis and Cytotoxic Activity
Specific Scientific Field
This application falls under the field of Photochemistry and Photocatalysis .
Summary of the Application
The cyclometalated terpyridine complexes of ruthenium, including Chlorohydrotris(triphenylphosphine)ruthenium, have been studied for their photocatalytic activity and cytotoxic effects .
Methods of Application
The complexes are synthesized from the acetate derivatives and tpy in methanol by elimination of AcOH . They are then used to catalyze the transfer hydrogenation of acetophenone in 2-propanol with NaO i Pr under light irradiation at 30 °C .
Results or Outcomes
The complexes showed cytotoxic activity against the anaplastic thyroid cancer 8505C and SW1736 cell lines, with the cationic complex displaying an ED 50 of 0.31 µ M, four times lower compared to the enantiomer .
2. Organic Synthesis and Organometallic Reactions
Specific Scientific Field
This application is in the field of Organic Synthesis and Organometallic Reactions .
Summary of the Application
Polymer-supported triphenylphosphine, a component of Chlorohydrotris(triphenylphosphine)ruthenium, has diverse applications in organic synthesis .
Methods of Application
One notable method is the Mitsunobu reaction, where polymer-supported triphenylphosphine can replace triphenylphosphine to form stereochemically inverted secondary alcohols .
Results or Outcomes
The procedure addresses the most significant drawback associated with the Mitsunobu reaction, which includes removal of excess triphenylphosphine and its oxide by-product .
3. Hydrogen Evolution Reaction
Specific Scientific Field
This application is in the field of Electrochemistry .
Summary of the Application
Uniform ruthenium phosphide (Ru2P and RuP) nanocrystals grown in situ on N- and P-codoped graphene were obtained by pyrolyzing tris (triphenylphosphine) ruthenium (II) chloride (TPP-Ru) with pyritic acid (PA). These nanocrystals are used for the hydrogen evolution reaction (HER) .
Methods of Application
Ru2P and RuP can be controllably prepared by varying the molar ratio of PA to TPP-Ru .
Results or Outcomes
As an efficient electrocatalyst for the HER, Ru2P exhibited a better performance than RuP in alkaline medium .
4. Homogeneous Catalysis
Specific Scientific Field
This application is in the field of Organometallic Chemistry and Catalysis .
Summary of the Application
Dichlorotris(triphenylphosphine)ruthenium(II), a related compound to Chlorohydrotris(triphenylphosphine)ruthenium, is used as a precursor to other complexes including those used in homogeneous catalysis .
Methods of Application
In the presence of excess of triphenylphosphine, RuCl2(PPh3)3 binds a fourth phosphine to give black RuCl2(PPh3)4. The triphenylphosphine ligands in both the tris (phosphine) and tetrakis (phosphine) complexes are readily substituted by other ligands .
Results or Outcomes
The tetrakis (phosphine) complex is a precursor to the Grubbs catalysts .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
chlororuthenium;cyclohexa-2,4-dien-1-yl(diphenyl)phosphane;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17P.2C18H15P.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-14,18H,15H2;2*1-15H;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCXTLFGMOGAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H47ClP3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorohydrotris(triphenylphosphine)ruthenium | |
CAS RN |
55102-19-7 | |
| Record name | Chlorohydrotris(triphenylphosphine)ruthenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorohydrotris(triphenylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)
![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)
